molecular formula C11H6F6O2 B1628375 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione CAS No. 94856-24-3

4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione

Cat. No.: B1628375
CAS No.: 94856-24-3
M. Wt: 284.15 g/mol
InChI Key: YQKXBCGSOZNMMC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (CAS 94856-24-3) is a β-diketone derivative featuring two trifluoromethyl (CF₃) groups. Its structure comprises a central 1,3-diketone backbone substituted with a trifluoromethyl group at the β-carbon and a 3-(trifluoromethyl)phenyl group at the α-carbon. This compound is widely utilized in coordination chemistry, organic synthesis, and pharmaceutical intermediates due to its strong electron-withdrawing properties and stability . The CF₃ groups enhance its Lewis acidity, making it an effective ligand for forming luminescent or magnetic metal complexes (e.g., with Ho³⁺ or Eu³⁺) .

Properties

IUPAC Name

4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKXBCGSOZNMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585475
Record name 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
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Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94856-24-3
Record name 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]-1,3-butanedione
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Record name 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
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Record name 4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
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Preparation Methods

Friedel-Crafts Acylation Route

A widely reported method adapts the Friedel-Crafts acylation protocol, as detailed in KR20110001415A. While the patent specifically describes the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the methodology is extensible to the 3-(trifluoromethyl)phenyl analog through substrate modification:

Step 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-Oxobutanoate
Ethyl trifluoroacetate (CF₃COOEt) and ethyl acetate (CH₃COOEt) undergo Claisen condensation under basic conditions (e.g., sodium ethoxide in anhydrous ethanol):
$$
\text{CF}3\text{COOEt} + \text{CH}3\text{COOEt} \xrightarrow{\text{NaOEt}} \text{CF}3\text{C(O)CH}2\text{COOEt} + \text{EtOH}
$$
Yield : ~78% (reported for methylphenyl variant).

Step 2: Acid-Catalyzed Reduction
The intermediate is reduced using hydrogen donors (e.g., H₂/Pd-C or NaBH₄) in the presence of a Brønsted acid (e.g., HCl or H₂SO₄) to yield 4,4,4-trifluoro-3-oxobutanoic acid:
$$
\text{CF}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{H}2/\text{Pd-C, HCl}} \text{CF}3\text{C(O)CH}_2\text{COOH}
$$
Reaction Time : 5–8 hours at 50–60°C.

Step 3: Friedel-Crafts Acylation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-(trifluoromethyl)toluene in the presence of AlCl₃:
$$
\text{CF}3\text{C(O)CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CF}3\text{C(O)CH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{C}6\text{H}4(\text{CF}_3)\text{-3}} \text{Target Compound}
$$
Challenges : The electron-withdrawing −CF₃ group deactivates the aromatic ring, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

Direct Condensation of Acyl Chlorides

An alternative route involves the condensation of 3-(trifluoromethyl)benzoyl chloride with 1,1,1-trifluoroacetone under basic conditions:
$$
\text{ClC(O)C}6\text{H}4\text{CF}3\text{-3} + \text{CF}3\text{C(O)CH}3 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimization :

  • Solvent : Dichloromethane or THF
  • Base : Triethylamine (2.2 equiv)
  • Yield : 65–72% (extrapolated from analogous reactions).

Oxidative Coupling of Enolates

Metal-mediated oxidative coupling of fluorinated enolates offers a niche approach. For example, copper(II)-catalyzed coupling of 3-(trifluoromethyl)phenylacetylene with trifluoroacetyl chloride:
$$
\text{CF}3\text{C≡CC}6\text{H}4\text{CF}3\text{-3} + \text{CF}3\text{COCl} \xrightarrow{\text{Cu(OAc)}2} \text{Target Compound}
$$
Limitations : Low yields (~40%) and side product formation necessitate rigorous purification.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
Friedel-Crafts Acylation AlCl₃, SOCl₂, 3-(CF₃)C₆H₄CH₃ 80–100°C, 24 h 60–68% Scalable, fewer steps Harsh conditions, regioselectivity
Direct Condensation Et₃N, CH₂Cl₂ RT, 6–8 h 65–72% Mild conditions Requires stoichiometric base
Oxidative Coupling Cu(OAc)₂, DMF 60°C, 12 h ~40% Novel pathway Low yield, metal contamination

Industrial Applications and Modifications

The β-diketone moiety facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺), making it valuable in:

  • Coordination Polymers : Thermal stability up to 250°C.
  • Pharmaceutical Intermediates : Fluorinated analogs of anti-inflammatory agents.
  • OLEDs : As electron-transport layers due to high electron affinity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Variations

Compound (Substituent) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound (3-(CF₃)phenyl) C₁₁H₇F₆O₂ 294.17 94856-24-3 Meta-CF₃ group induces steric hindrance and strong electron withdrawal .
4-Methylphenyl C₁₁H₉F₃O₂ 230.19 720-94-5 Para-methyl enhances solubility; used in Celecoxib synthesis .
4-Fluorophenyl C₁₀H₆F₄O₂ 234.15 582-65-0 Fluorine's electronegativity improves stability in aqueous media .
2-Naphthyl C₁₄H₉F₃O₂ 266.22 893-91-4 Extended aromatic system increases π-conjugation for luminescence .
2-Thienyl C₈H₅F₃O₂S 222.18 326-90-9 Thiophene ring enhances charge transfer in chalcone synthesis .
4-Nitrophenyl C₁₀H₆F₃NO₄ 261.15 35999-53-2 Nitro group increases reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: Electron-donating groups (e.g., methyl in 4-methylphenyl derivative) improve solubility in polar solvents, while electron-withdrawing groups (e.g., CF₃, NO₂) reduce solubility in water but enhance stability in organic solvents .
  • Tautomerism: All trifluoromethylated β-diketones predominantly exist in the enol form in non-aqueous solvents (e.g., chloroform), facilitating metal chelation .
  • Melting Points : Para-substituted derivatives (e.g., 4-methylphenyl, 4-fluorophenyl) generally exhibit higher melting points (150–200°C) compared to meta-substituted analogs due to symmetrical packing .

Research Findings and Key Differences

  • Biological Activity : Nitro- and methyl-substituted derivatives show higher reactivity in drug synthesis, while CF₃ groups improve metabolic stability in vivo .
  • Thermal Stability : Derivatives with extended aromatic systems (e.g., 2-naphthyl) exhibit higher thermal stability (>250°C), advantageous for high-temperature applications .

Biological Activity

4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (CAS Number: 94856-24-3) is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique trifluoromethyl groups enhance its biological activity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H6F6O2
  • Molecular Weight : 284.157 g/mol
  • Structure : The presence of trifluoromethyl groups contributes to the compound's lipophilicity and stability.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Properties : Its structure allows it to act as a radical scavenger, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Research has explored the biological implications of this compound in various contexts:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.5 µM to 10 µM against MCF-7 and A549 cell lines .
CompoundCell LineIC50 (µM)
Derivative AMCF-70.5
Derivative BA5492.0
Derivative CHCT1161.5
  • Anti-inflammatory Potential : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophage cultures, suggesting a role in managing inflammatory conditions .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with potential irritant properties and should be handled with care:

  • Hazard Classifications :
    • Eye Irritant (Category 2)
    • Skin Irritant (Category 2)
    • Specific Target Organ Toxicity (Single Exposure) (Category 3)

Q & A

Q. What are the standard synthetic routes for preparing 4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione, and what factors influence yield optimization?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving fluorinated intermediates. A representative method includes:

  • Step 1: Condensation of trifluoroacetophenone derivatives with activated esters (e.g., Meldrum’s acid) under acidic conditions .
  • Step 2: Radical addition using manganese(III) acetate dihydrate to stabilize intermediates .
  • Key factors for yield optimization:
    • Temperature control (e.g., maintaining 45–50°C during aging phases).
    • Use of aprotic solvents (e.g., DMAc or THF) to minimize side reactions.
    • Purification via recrystallization (e.g., using dichloromethane/cyclohexane) to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy:
    • ¹⁹F NMR to identify trifluoromethyl (-CF₃) and fluorophenyl environments (δ ~ -60 to -70 ppm) .
    • ¹H NMR for ketone and aromatic proton assignments.
  • X-ray crystallography to resolve steric effects from fluorine atoms, particularly bond angle distortions due to fluorine’s electronegativity .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in radical addition reactions?

Methodological Answer: The compound participates in radical-mediated cyclization or alkylation due to:

  • Electron-deficient β-diketone moiety , which stabilizes radical intermediates via conjugation .
  • Role of Mn(III) acetate: Acts as a one-electron oxidant, initiating radical formation while regenerating catalytic species. Experimental studies show optimal results with 1.5–2.0 equivalents of Mn(III) at 70–80°C .

Q. How can computational methods predict its reactivity in novel reaction designs?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches are used to:

  • Model transition states for fluorinated intermediates.
  • Predict regioselectivity in cross-coupling reactions (e.g., with alkenes or Grignard reagents) .
  • Case study: ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps by ~40% .

Q. What strategies mitigate contradictions in reported synthetic yields (e.g., 80% vs. 98%)?

Methodological Answer: Discrepancies arise from:

  • Scale-dependent effects: Micromolar vs. bulk syntheses (e.g., sensitivity to trace moisture in large-scale reactions) .
  • Purification protocols: Column chromatography vs. recrystallization (yield differences of 10–15%).
  • Statistical DOE (Design of Experiments) can identify critical variables (e.g., solvent polarity, catalyst loading) to reconcile data .

Q. How does its electron-deficient structure influence applications in catalysis or medicinal chemistry?

Methodological Answer:

  • Catalysis: The β-diketone moiety chelates metals (e.g., Cu, Pd), enabling use in cross-coupling or oxidation reactions. Fluorine atoms enhance Lewis acidity .
  • Medicinal chemistry: Fluorine improves metabolic stability and bioavailability. Derivatives like rac-Sitagliptin 3-Ketone demonstrate antidiabetic activity via DPP-4 inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Reactant of Route 2
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4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione

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